Cephapirin Benzathine
Cephapirin Benzathine
Cephapirin is a first-generation cephalosporin that boasts broad spectrum activity against gram-positive and gram-negative organisms. It is more resistance to beta-lactamases than the penicillin family. It is commonly used in the veterinary field. Like β-lactams, cephalosporins interfere with PBP (penicillin binding protein) activity involved in the final phase of peptidoglycan synthesis. PBP’s are enzymes which catalyze a pentaglycine crosslink between alanine and lysine residues providing additional strength to the cell wall. Without a pentaglycine crosslink, the integrity of the cell wall is severely compromised and ultimately leads to cell lysis and death.
Brand Name:
Vulcanchem
CAS No.:
97468-37-6
VCID:
VC0047228
InChI:
InChI=1S/2C17H17N3O6S2.C16H20N2/c2*1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25);1-10,17-18H,11-14H2/t2*13-,16-;/m11./s1
SMILES:
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2
Molecular Formula:
C50H54N8O12S4
Molecular Weight:
1087.3 g/mol
Cephapirin Benzathine
CAS No.: 97468-37-6
Reference Standards
VCID: VC0047228
Molecular Formula: C50H54N8O12S4
Molecular Weight: 1087.3 g/mol
CAS No. | 97468-37-6 |
---|---|
Product Name | Cephapirin Benzathine |
Molecular Formula | C50H54N8O12S4 |
Molecular Weight | 1087.3 g/mol |
IUPAC Name | (6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;N,N'-dibenzylethane-1,2-diamine |
Standard InChI | InChI=1S/2C17H17N3O6S2.C16H20N2/c2*1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25);1-10,17-18H,11-14H2/t2*13-,16-;/m11./s1 |
Standard InChIKey | JAHKOXGROZNHHG-RACYMRPCSA-N |
Isomeric SMILES | CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |
SMILES | CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |
Canonical SMILES | CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |
Description | Cephapirin is a first-generation cephalosporin that boasts broad spectrum activity against gram-positive and gram-negative organisms. It is more resistance to beta-lactamases than the penicillin family. It is commonly used in the veterinary field. Like β-lactams, cephalosporins interfere with PBP (penicillin binding protein) activity involved in the final phase of peptidoglycan synthesis. PBP’s are enzymes which catalyze a pentaglycine crosslink between alanine and lysine residues providing additional strength to the cell wall. Without a pentaglycine crosslink, the integrity of the cell wall is severely compromised and ultimately leads to cell lysis and death. |
Synonyms | Metricure; (6R-trans)-3-[(Acetyloxy)methyl]-8-oxo-7-[[(4-pyridinylthio)acetyl]amino]-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid compd. with N,N’-Bis(phenylmethyl)-1,2-ethanediamine; N,N’-Bis(phenylmethyl)-1,2-ethanediamine Bis[(6R,7R)-3-[( |
Reference | 1: Hausler K, Godden SM, Schneider MJ, Lightfield AR, Bulthaus M, Haines D. Hot topic: investigating the risk of violative meat residues in bob veal calves fed colostrum from cows treated at dry-off with cephapirin benzathine. J Dairy Sci. 2013 Apr;96(4):2349-2355. doi: 10.3168/jds.2012-5891. Epub 2013 Feb 15. PubMed PMID: 23415519. 2: Christie GJ, Strom PW. Intramammary infusion of cephapirin benzathine for treatment of mastitis in dry cows. Vet Med Small Anim Clin. 1978 Sep;73(9):1192-4. PubMed PMID: 252363. |
PubChem Compound | 167441 |
Last Modified | Nov 12 2021 |
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